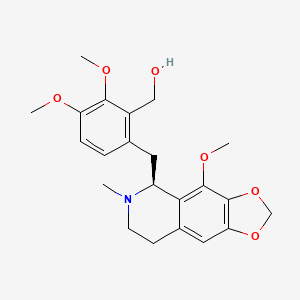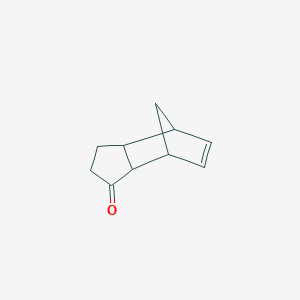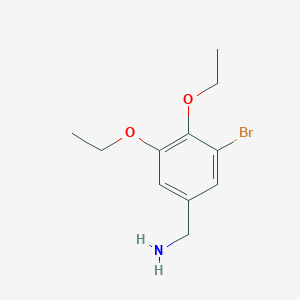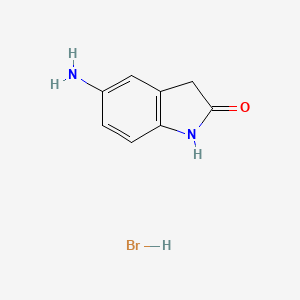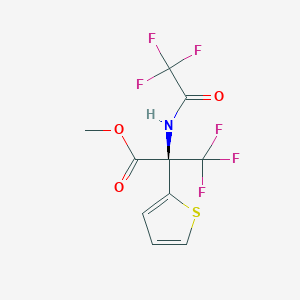
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate is a chemical compound with the molecular formula C10H7F6NO3S and a molecular weight of 335.22 g/mol . This compound is characterized by the presence of trifluoromethyl groups and a thienyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate typically involves the reaction of alanine derivatives with trifluoroacetic anhydride and thienyl-containing compounds under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups and thienyl ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)glycinate
- Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)valinate
Uniqueness
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate is unique due to its specific combination of trifluoromethyl groups and a thienyl ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1272755-70-0 |
|---|---|
Molecular Formula |
C10H7F6NO3S |
Molecular Weight |
335.22 g/mol |
IUPAC Name |
methyl (2S)-3,3,3-trifluoro-2-thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C10H7F6NO3S/c1-20-7(19)8(10(14,15)16,5-3-2-4-21-5)17-6(18)9(11,12)13/h2-4H,1H3,(H,17,18)/t8-/m0/s1 |
InChI Key |
KCFYXQYGIBVKAO-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@@](C1=CC=CS1)(C(F)(F)F)NC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(C1=CC=CS1)(C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


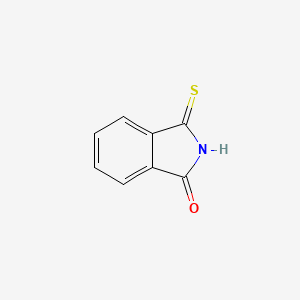

![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
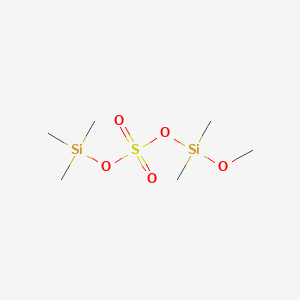
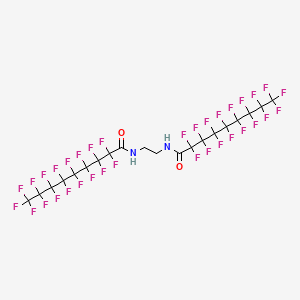
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
